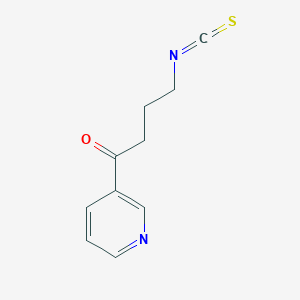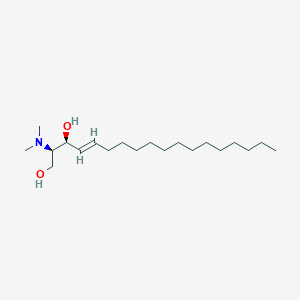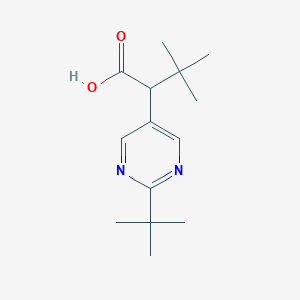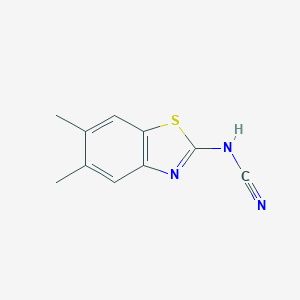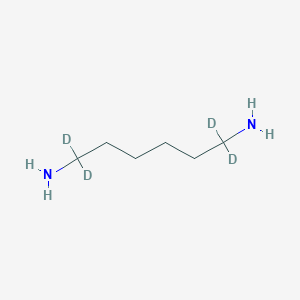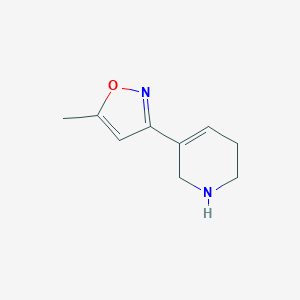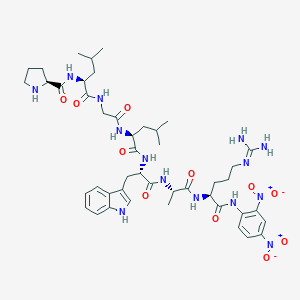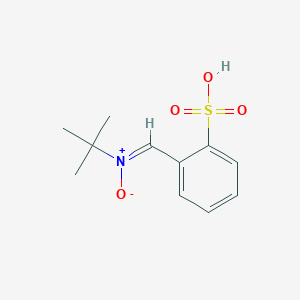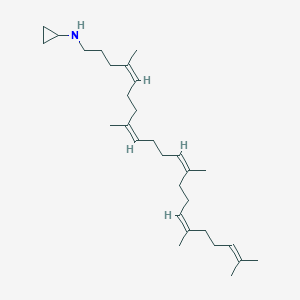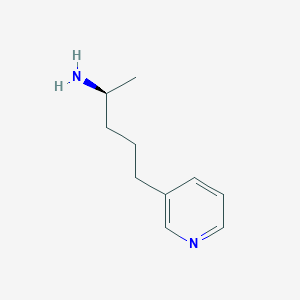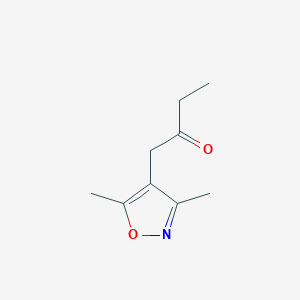
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one, commonly known as DIMBOA, is a natural compound found in many plants, including maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants for defense against herbivores and pathogens. DIMBOA has been extensively studied for its potential applications in agriculture, medicine, and biotechnology.
Wirkmechanismus
The mechanism of action of DIMBOA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell wall synthesis and energy metabolism. It may also act as a signaling molecule, regulating gene expression and metabolic pathways in plants and animals.
Biochemische Und Physiologische Effekte
DIMBOA has been shown to have a range of biochemical and physiological effects in plants and animals. In plants, it has been shown to induce the production of phytoalexins, which are compounds that protect against pathogens. It has also been shown to enhance plant growth and photosynthesis under stress conditions. In animals, DIMBOA has been shown to have antioxidant and anti-inflammatory effects, as well as potential anticancer and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DIMBOA in lab experiments include its natural origin, its wide range of potential applications, and its relatively low toxicity compared to synthetic pesticides and herbicides. However, its availability and cost may be limiting factors, as well as the need for further research into its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on DIMBOA could focus on its potential applications in biotechnology, particularly in the development of genetically modified crops with enhanced resistance to pests and pathogens. It could also be studied for its potential as a natural preservative in the food industry. Further research into its mechanism of action and potential side effects could also provide valuable insights into its potential applications in medicine and agriculture.
Synthesemethoden
There are several methods for synthesizing DIMBOA, including chemical synthesis and extraction from plant sources. Chemical synthesis involves the reaction of 3,5-dimethylisoxazole with butanone in the presence of a catalyst. Extraction from plant sources involves the isolation of DIMBOA from plant tissues using organic solvents and chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
DIMBOA has been studied for its potential applications in agriculture, particularly as a natural pesticide and herbicide. It has been shown to have insecticidal and antifungal properties, making it a promising alternative to synthetic pesticides. DIMBOA has also been studied for its potential as a growth regulator and stress tolerance inducer in plants.
In medicine, DIMBOA has been studied for its potential anticancer and antimicrobial properties. It has been shown to have cytotoxic effects on cancer cells and to inhibit the growth of bacteria and fungi. DIMBOA has also been studied for its potential as an anti-inflammatory and antioxidant agent.
Eigenschaften
CAS-Nummer |
117504-27-5 |
|---|---|
Produktname |
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one |
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.2 g/mol |
IUPAC-Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)butan-2-one |
InChI |
InChI=1S/C9H13NO2/c1-4-8(11)5-9-6(2)10-12-7(9)3/h4-5H2,1-3H3 |
InChI-Schlüssel |
OQDWGQSBPOQMLA-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC1=C(ON=C1C)C |
Kanonische SMILES |
CCC(=O)CC1=C(ON=C1C)C |
Synonyme |
2-Butanone,1-(3,5-dimethyl-4-isoxazolyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



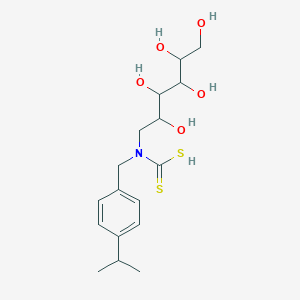
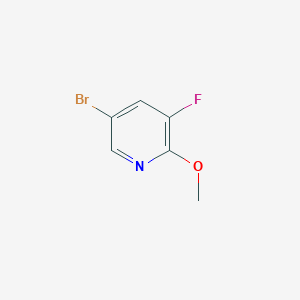
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)
